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Compound of Interest

Compound Name: Dactylol

Cat. No.: B1237840

For researchers, scientists, and drug development professionals, this document provides a
comprehensive overview of key methodologies for the total synthesis of Dactylol, a marine-
derived sesquiterpenoid. The following application notes and protocols detail three distinct and
notable synthetic strategies, offering insights into the construction of its unique
bicyclo[6.3.0Jundecane framework.

Dactylol, first isolated from the sea hare Aplysia dactylomela, has attracted significant attention
from the synthetic community due to its intriguing molecular architecture. This document
outlines the strategic application of a [611 + 211] photocycloaddition, a [3 + 5] annulation, and a
ring-closing metathesis (RCM) to achieve the total synthesis of this challenging target. Each
section includes a summary of quantitative data, detailed experimental protocols for key
transformations, and a visual representation of the synthetic logic.

Feldman's Synthesis via Intramolecular [6TT + 211]
Photocycloaddition

Ken S. Feldman and colleagues reported a total synthesis of (+)-Dactylol featuring a key
intramolecular [61T + 211] photocycloaddition of a tropone derivative. This elegant approach
efficiently constructs the core bicyclic system in a single step. Subsequent transformations,
including a regioselective Baeyer-Villiger oxidation and a chemoselective reduction, complete
the synthesis.[1][2]

Quantitative Data Summary
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Key Experimental Protocol: Intramolecular [6TT + 211]
Photocycloaddition

A solution of 2,5-dimethyl-7-(3-methyl-4-pentenyl)tropone (1.00 g, 4.34 mmol) in freshly distilled
cyclohexane (200 mL) was deoxygenated by bubbling argon through the solution for 30
minutes. The solution was then irradiated in a Pyrex immersion well with a 450-W Hanovia
medium-pressure mercury lamp for 4 hours at room temperature. The solvent was removed
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under reduced pressure, and the residue was purified by flash chromatography on silica gel
(9:1 hexanes/ethyl acetate) to afford the photocycloadduct as a colorless oil (0.78 g, 75%).

Logical Workflow
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Feldman's synthetic route to (z)-Dactylol.

Molander's Synthesis Featuring a [3 + 5] Annulation
Approach

Gary A. Molander and Paul R. Eastwood developed a convergent total synthesis of (+)-
Dactylol centered around a novel Lewis acid-promoted [3 + 5] annulation reaction. This
strategy involves the coupling of a silyl enol ether with a protected 1,5-dialdehyde equivalent to
construct the eight-membered ring.

Quantitative Data Summary
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Key Experimental Protocol: [3 + 5] Annulation

To a stirred solution of the acrolein dimer diethyl acetal (1.50 g, 8.71 mmol) in dichloromethane
(50 mL) at -78 °C was added tin(IV) chloride (1.0 M in CHz2Clz, 9.58 mL, 9.58 mmol). After
stirring for 15 minutes, a solution of the silyl enol ether of 2-methylcyclopentanone (2.16 g,
12.68 mmol) in dichloromethane (10 mL) was added dropwise. The reaction mixture was
allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched by
the addition of saturated aqueous sodium bicarbonate solution (50 mL). The aqueous layer was
extracted with dichloromethane (3 x 50 mL), and the combined organic layers were dried over
anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was
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purified by flash chromatography on silica gel (19:1 hexanes/ethyl acetate) to afford the bicyclic
ketone as a colorless oil (1.25 g, 65%).

Experimental Workflow
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Molander's synthetic route to (+)-Dactylol.

Flirstner's Concise Synthesis via Ring-Closing
Metathesis (RCM)

Alois Furstner and Klaus Langemann reported a highly efficient and concise total synthesis of
(x)-Dactylol in just six steps. The key transformation is a ring-closing metathesis (RCM)
reaction to form the eight-membered ring, showcasing the power of this methodology in the
synthesis of medium-sized rings.[3][4][5]

Quantitative Data Summary
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Key Experimental Protocol: Ring-Closing Metathesis

To a solution of the silylated diene (500 mg, 1.43 mmol) in dry, degassed benzene (140 mL)
was added Schrock's molybdenum catalyst (75 mg, 0.09 mmol). The reaction mixture was
heated to 50 °C and stirred for 6 hours under an argon atmosphere. The solvent was removed
under reduced pressure, and the residue was purified by flash chromatography on silica gel
(49:1 hexanes/ethyl acetate) to afford the bicyclic silyl ether as a colorless oil (410 mg, 89%).
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Experimental Workflow
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Furstner's synthetic route to (+)-Dactylol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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